molecular formula C12H16NO4S2- B14751106 2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate

2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate

Cat. No.: B14751106
M. Wt: 302.4 g/mol
InChI Key: WURIPAYKVUIDHJ-UHFFFAOYSA-M
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Description

2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate is an organic compound characterized by the presence of a sulfonylamino group attached to a methylphenyl ring and a methylthio group attached to a butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then reacted with a methylthio-substituted butanoic acid derivative under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The sulfonylamino group can interact with active sites of enzymes, while the methylthio group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C12H16NO4S2-

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/p-1

InChI Key

WURIPAYKVUIDHJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)[O-]

Origin of Product

United States

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